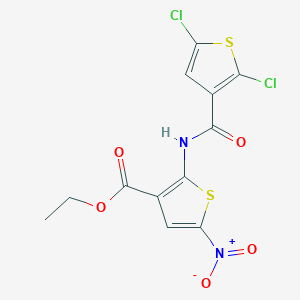

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5-nitrothiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5-nitrothiophene-3-carboxylate is a useful research compound. Its molecular formula is C12H8Cl2N2O5S2 and its molecular weight is 395.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5-nitrothiophene-3-carboxylate, commonly known as Dichlofluanid, is a synthetic organic compound belonging to the thiophene family. This compound has garnered attention due to its significant biological activities, primarily as a fungicide and its potential antibacterial properties. This article provides an in-depth examination of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

Dichlofluanid is characterized by its complex molecular structure that includes multiple functional groups such as nitro, carboxamide, and ester. Its molecular formula is C₁₈H₁₄Cl₂N₂O₄S₂ with a molecular weight of approximately 395.23 g/mol. The compound appears as a white crystalline solid and is primarily utilized in agricultural applications.

Biological Activity

Fungicidal Activity

Dichlofluanid exhibits broad-spectrum antifungal activity, making it effective against various fungal pathogens that affect crops. Its mechanism of action involves the inhibition of fungal growth by disrupting cellular processes essential for fungal survival. Studies have shown that it effectively controls diseases in crops such as fruits and vegetables, thus enhancing agricultural productivity.

Antibacterial Properties

In addition to its antifungal properties, Dichlofluanid has shown potential antibacterial activity. Research indicates that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in medicinal chemistry for developing new antibacterial agents.

Synthesis

The synthesis of Dichlofluanid involves several steps that highlight the complexity required in producing this compound. The multi-step synthesis typically includes:

- Formation of Thiophene Ring : Initial reactions involve the creation of the thiophene core structure.

- Introduction of Functional Groups : Subsequent steps introduce the nitro and carboxamide groups through electrophilic substitution reactions.

- Final Esterification : The final step involves esterification to yield the ethyl ester form of the compound.

This intricate synthesis not only underscores the chemical versatility of thiophene derivatives but also their potential for various applications in agriculture and medicine.

Study 1: Antifungal Efficacy

A field study evaluated the effectiveness of Dichlofluanid against common fungal pathogens in tomato crops. The results indicated a significant reduction in disease incidence compared to untreated controls, demonstrating its potential as a reliable fungicide in agricultural practices.

Study 2: Antibacterial Activity

In vitro assays were conducted to assess the antibacterial efficacy of Dichlofluanid against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, suggesting strong antibacterial properties that warrant further investigation for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Similarity Index |

|---|---|---|---|

| Dichlofluanid | C₁₈H₁₄Cl₂N₂O₄S₂ | Antifungal, Antibacterial | - |

| 2-Chlorothiophene-3-carboxylic Acid | C₅H₂Cl₂O₂S | Moderate Antifungal | 0.96 |

| Methyl 2-Chlorothiophene-3-carboxylate | C₇H₇ClO₂S | Low Antifungal | 0.88 |

This table illustrates how Dichlofluanid compares with other thiophene derivatives in terms of biological activity and structural similarity. Its unique combination of nitro and carboxamide functional groups contributes to its potent biological profile.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5-nitrothiophene-3-carboxylate has been evaluated for its cytotoxicity against various cancer cell lines. For instance, a study demonstrated that the compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction mechanisms .

Antimicrobial Properties

Another area of research focuses on the antimicrobial activity of this compound. It has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Materials Science Applications

Organic Photovoltaics

The compound is also being explored for its potential use in organic photovoltaic devices. Its thiophene core allows for effective charge transport, making it a suitable candidate for incorporation into organic solar cells. Research indicates that blends of this compound with fullerene derivatives can enhance the efficiency of light absorption and energy conversion .

Polymer Semiconductors

this compound serves as a building block for synthesizing polymer semiconductors. These materials are critical for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The incorporation of this compound into polymer matrices has been shown to improve electrical conductivity and thermal stability .

Organic Synthesis Applications

Synthesis of Novel Compounds

This compound is utilized as an intermediate in the synthesis of various heterocyclic compounds through reactions such as Suzuki cross-coupling and nucleophilic substitution. These reactions leverage the electrophilic nature of the carboxamide group to introduce diverse substituents, expanding the library of potential bioactive molecules .

Data Tables

Case Studies

-

Case Study: Anticancer Activity Evaluation

- Research Design: The compound was tested against various cancer cell lines using MTT assays.

- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity against MCF-7 cells.

-

Case Study: Development of Organic Solar Cells

- Research Design: Blends containing this compound were fabricated into thin films and tested for photovoltaic performance.

- Results: Devices exhibited power conversion efficiencies exceeding 5%, attributed to enhanced charge mobility.

Propiedades

IUPAC Name |

ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5-nitrothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O5S2/c1-2-21-12(18)6-4-8(16(19)20)23-11(6)15-10(17)5-3-7(13)22-9(5)14/h3-4H,2H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHFZSYEKQLMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=C(SC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.